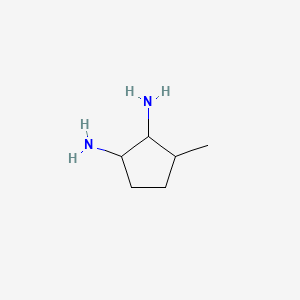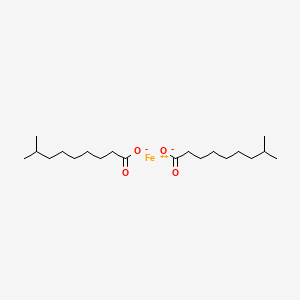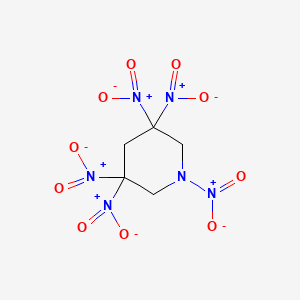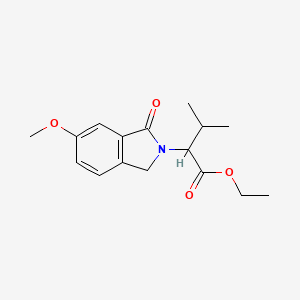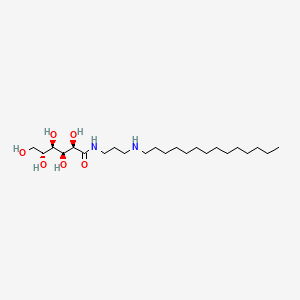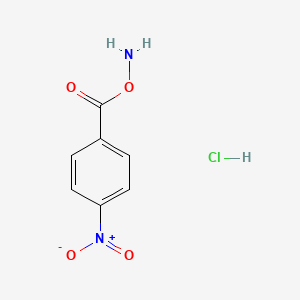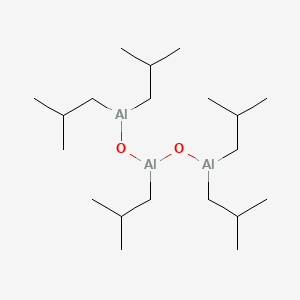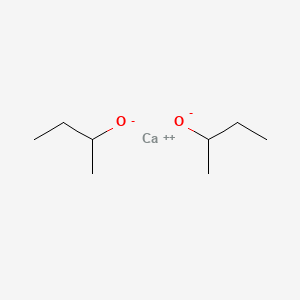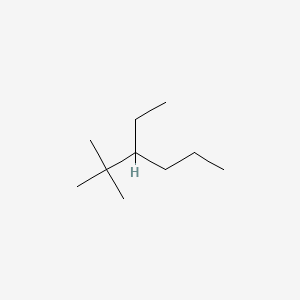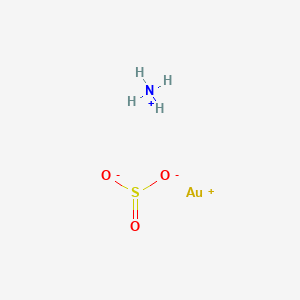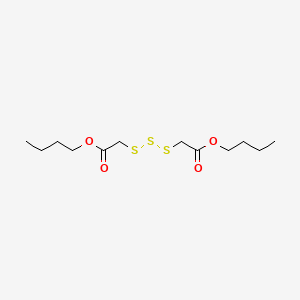
Dibutyl 2,2'-trithiodiacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジブチル 2,2’-トリチオジアセテートは、分子式 C12H22O4S3 を持つ有機化合物です。これは、トリチオジアセト酸のジエステルであり、その独特の硫黄含有構造で知られています。
2. 製法
合成経路および反応条件: ジブチル 2,2’-トリチオジアセテートは、トリチオジアセト酸とブタノールとのエステル化によって合成できます。この反応は通常、エステル化プロセスを促進するために、硫酸などの強酸触媒を使用します。この反応は、酸をエステルに完全に変換するために、還流条件下で行われます。
工業生産方法: 工業的な設定では、ジブチル 2,2’-トリチオジアセテートの生産には、トリチオジアセト酸とブタノールを触媒と共に反応器に供給する連続エステル化プロセスが関与する可能性があります。次に、製品を蒸留またはその他の分離技術によって精製して、高純度の目的のエステルを得ます。
反応の種類:
酸化: ジブチル 2,2’-トリチオジアセテートは酸化反応を起こし、硫黄原子が酸化されてスルホキシドまたはスルホンを形成します。
還元: この化合物は、チオールまたはその他の硫黄含有誘導体を形成するために還元できます。
置換: これは、エステル基が他の求核剤に置き換わる求核置換反応に関与できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやアルコールなどの求核剤は、塩基性または酸性条件下で使用できます。
形成される主な生成物:
酸化: スルホキシドとスルホン。
還元: チオールおよびその他の還元された硫黄化合物。
置換: さまざまな置換エステルまたはアミド。
4. 科学研究の応用
ジブチル 2,2’-トリチオジアセテートは、科学研究にいくつかの用途があります。
化学: これは、特に硫黄含有化合物の形成において、有機合成における試薬として使用されます。
生物学: この化合物は、抗菌性や抗酸化性など、潜在的な生物活性を研究されています。
医学: 感染症や炎症性疾患の治療のための薬物開発など、その潜在的な治療的用途を探索するための研究が進められています。
産業: これは、ポリマーやコーティングなど、特殊化学物質や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: Dibutyl 2,2’-trithiodiacetate can be synthesized through the esterification of trithiodiacetic acid with butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of dibutyl 2,2’-trithiodiacetate may involve continuous esterification processes where trithiodiacetic acid and butanol are fed into a reactor with a catalyst. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
Types of Reactions:
Oxidation: Dibutyl 2,2’-trithiodiacetate can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted esters or amides.
科学的研究の応用
Dibutyl 2,2’-trithiodiacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections or inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
ジブチル 2,2’-トリチオジアセテートがその効果を発揮する仕組みは、その硫黄原子がさまざまな分子標的と相互作用することを含みます。硫黄原子は、金属イオンやその他の求電子中心と結合して安定な錯体を形成できます。これらの相互作用は、酵素やその他のタンパク質の活性を調節し、それによって生物学的プロセスに影響を与える可能性があります。
類似化合物:
ジブチルジスルフィド: 構造が類似しているが、硫黄原子が2つしかない。
ジブチルトリスルフィド: 硫黄原子が3つ含まれるが、硫黄原子の配置が異なる。
ジブチルテトラスルフィド: 硫黄原子が4つ含まれ、化学的性質が異なる。
独自性: ジブチル 2,2’-トリチオジアセテートは、硫黄原子とエステル基の特定の配置により、独特の化学反応性と潜在的な用途を持っています。さまざまな化学反応を起こして金属イオンと安定な錯体を形成する能力により、研究および産業用途において貴重な化合物となっています。
類似化合物との比較
Dibutyl disulfide: Similar in structure but contains only two sulfur atoms.
Dibutyl trisulfide: Contains three sulfur atoms but differs in the arrangement of the sulfur atoms.
Dibutyl tetrasulfide: Contains four sulfur atoms and has different chemical properties.
Uniqueness: Dibutyl 2,2’-trithiodiacetate is unique due to its specific arrangement of sulfur atoms and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
94086-70-1 |
|---|---|
分子式 |
C12H22O4S3 |
分子量 |
326.5 g/mol |
IUPAC名 |
butyl 2-[(2-butoxy-2-oxoethyl)trisulfanyl]acetate |
InChI |
InChI=1S/C12H22O4S3/c1-3-5-7-15-11(13)9-17-19-18-10-12(14)16-8-6-4-2/h3-10H2,1-2H3 |
InChIキー |
YBOOJFQIQJHNQY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CSSSCC(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


